molecular formula C23H29ClN2O2 B2866163 N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE CAS No. 1008424-30-3

N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE

Cat. No.: B2866163
CAS No.: 1008424-30-3
M. Wt: 400.95
InChI Key: NHFVOYBYXMSIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide (CAS: 681852-25-5) is a synthetic organic compound featuring a rigid adamantane scaffold fused with a pyrrolidinyl-ketone moiety and a 4-chlorobenzamide substituent. The adamantane group confers high lipophilicity and metabolic stability, while the pyrrolidinyl and benzamide groups may modulate receptor binding or enzymatic interactions. This compound is structurally related to pharmacologically active adamantane derivatives, such as antiviral or neuroactive agents, though its specific biological targets remain underexplored in publicly available literature. Its synthesis typically involves multi-step reactions, including condensation of adamantan-1-amine with activated carbonyl intermediates, followed by purification via column chromatography or crystallization .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVOYBYXMSIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by amination.

    Pyrrolidinone Formation: The pyrrolidinone ring is synthesized by cyclization of a suitable precursor, such as a γ-amino acid or its derivative.

    Coupling Reaction: The adamantyl intermediate is then coupled with the pyrrolidinone derivative under appropriate conditions to form the core structure.

    Chlorobenzamide Introduction: Finally, the chlorobenzamide moiety is introduced through a coupling reaction with the core structure, often using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide moiety is synthesized via coupling reactions between adamantane-derived amines and 4-chlorobenzoyl chloride. For example:

  • Reaction :
    1 Adamantan 1 yl ethylamine+4 chlorobenzoyl chlorideBase e g Et3N 1 Adamantan 1 yl ethyl 4 chlorobenzamide\text{1 Adamantan 1 yl ethylamine}+\text{4 chlorobenzoyl chloride}\xrightarrow{\text{Base e g Et}_3\text{N }}\text{N 1 Adamantan 1 yl ethyl 4 chlorobenzamide}
    This method is analogous to adamantyl-diamide derivatives described in patents .

Hydrolysis of the Amide Bond

The benzamide bond undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis :
    CompoundHCl H2O4 chlorobenzoic acid+1 Adamantan 1 yl ethylamine\text{Compound}\xrightarrow{\text{HCl H}_2\text{O}}\text{4 chlorobenzoic acid}+\text{1 Adamantan 1 yl ethylamine}

  • Basic Hydrolysis :
    CompoundNaOH H2O4 chlorobenzoate salt+amine byproduct\text{Compound}\xrightarrow{\text{NaOH H}_2\text{O}}\text{4 chlorobenzoate salt}+\text{amine byproduct}
    Stability studies on similar adamantane amides suggest resistance to hydrolysis at physiological pH .

Substitution at the Chlorine Atom

The 4-chloro substituent participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

Reaction TypeConditionsOutcome
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DMFAryl-aryl coupling products
AminationCuI, L-proline, K3_3PO4_4Replacement with –NH2_2

Such reactions are inferred from studies on chlorobenzamide analogs .

Pyrrolidine Ring Oxidation

The pyrrolidin-1-yl group oxidizes to pyrrolidinone under strong oxidizing agents:

  • Reagents : H2_2O2_2, KMnO4_4, or O3_3
    PyrrolidinePyrrolidinone\text{Pyrrolidine}\rightarrow \text{Pyrrolidinone}
    This reaction is critical for metabolic studies, as oxidized metabolites are common in P2X7 receptor antagonists .

Adamantane Stability

The adamantane core is highly stable under typical reaction conditions but can undergo fluorination with agents like Selectfluor® to improve metabolic stability .

Metabolic and Degradation Pathways

PathwayEnzymes/ReagentsMetabolites
Hepatic OxidationCytochrome P450Hydroxylated adamantane
Amide HydrolysisEsterases/Proteases4-Chlorobenzoic acid
Pyrrolidine OxidationMonoamine oxidasesPyrrolidinone derivatives

Studies on P2X7 antagonists (e.g., GSK-314181A) highlight these pathways .

Comparative Reactivity Table

Functional GroupReactivityExample ReactionReference
BenzamideHydrolysis, SubstitutionAcidic cleavage to carboxylic acid
Chlorine (C6H4Cl)NAS, CouplingSuzuki-Miyaura cross-coupling
Pyrrolidin-1-ylOxidation, Ring-openingFormation of lactams
AdamantaneHalogenation, StabilityFluorination for improved PK

Scientific Research Applications

N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide is a synthetic organic compound that has an adamantyl group, a pyrrolidinone ring, and a chlorobenzamide moiety. The adamantyl group gives the compound rigidity and hydrophobic properties, and the pyrrolidinone ring is thought to enhance its biological activity by facilitating interactions with biological macromolecules. The chlorobenzamide component is known for its role in modulating biological pathways, making this compound a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications
this compound has been studied for its potential biological activities, particularly in relation to its interaction with the P2X7 receptor. The P2X7 receptor is implicated in various physiological processes and diseases, including inflammation and neurodegeneration. Modulating P2X7 receptor activity is of interest for therapeutic applications, including pain management and treatment of neurodegenerative diseases.

Structural Features and Similar Compounds
this compound shares structural similarities with other compounds, but its unique combination of functional groups gives it distinct potential biological activities.

Compound NameStructural FeaturesUnique Aspects
4-ChlorobenzamideContains a benzamide moietyLacks adamantyl and pyrrolidinone groups
Adamantane derivativesFeatures an adamantane coreDoes not include chlorobenzamide or pyrrolidinone
Pyrrolidinone derivativesContains a pyrrolidinone ringMay lack adamantyl group

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, while the pyrrolidinone and chlorobenzamide moieties can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared below with structurally similar adamantane derivatives, focusing on substituent variations and their implications:

Compound CAS No. Key Substituents Molecular Weight Notable Features
N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide (Target) 681852-25-5 Pyrrolidinyl, 4-chlorobenzamide ~457.0 g/mol Pyrrolidine ring enhances conformational flexibility; chloro group improves lipophilicity.
N-[1-(Adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-chlorobenzamide 1008424-30-3 Piperidinyl (6-membered ring), 4-chlorobenzamide ~471.0 g/mol Larger piperidinyl ring may reduce solubility compared to pyrrolidinyl analogs.
N-[(Adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide 1216726-71-4 Sulfonamide, naphthalene ~450.9 g/mol Sulfonamide group increases acidity; naphthalene enhances aromatic stacking potential.
N-(Adamantan-1-yl)-7-hydroxy-2,3-dimethyl-5-oxo-4-(1-pentyl)-4,5-dihydro-2H-pyrazolo[...]-6-carboxamide (Compound 55) - Pyrazolo-pyridine core, pentyl chain ~493.6 g/mol Extended alkyl chain (pentyl) may improve membrane permeability but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s ClogP (estimated ~4.5) is comparable to its piperidinyl analog (~4.7) but lower than the sulfonamide derivative (~5.2) due to the polarizable sulfur atom .
  • Solubility : Pyrrolidinyl derivatives generally exhibit better aqueous solubility than piperidinyl analogs, as the smaller 5-membered ring reduces steric hindrance for hydrogen bonding .
  • Metabolic Stability : Adamantane-containing compounds are resistant to cytochrome P450 oxidation, but the pyrrolidinyl group may introduce susceptibility to N-dealkylation compared to bulkier substituents .

Biological Activity

N-[1-(Adamantan-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE, a compound derived from adamantane and pyrrolidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, typically starting from adamantane derivatives. The compound features an adamantane moiety, a pyrrolidine ring, and a chlorobenzamide structure, contributing to its unique pharmacological profile. The molecular formula is C18H24ClN2OC_{18}H_{24}ClN_{2}O, with a molecular weight of approximately 320.85 g/mol.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to adamantane derivatives. For instance, hybrids of adamantane and 1,3,4-oxadiazole exhibited significant inhibitory effects against Gram-positive bacteria while showing limited activity against Gram-negative strains. This suggests that modifications in the aryl substituents can enhance antibacterial efficacy .

In the case of this compound, preliminary data indicate broad-spectrum antibacterial activity, potentially making it a candidate for further development in treating bacterial infections.

Antitumor Activity

The compound's structural components may also confer antitumor properties . Research on similar compounds has demonstrated promising results in inhibiting cancer cell proliferation. For example, sulforhodamine B assays revealed that certain adamantane derivatives displayed antitumor activity against human prostate cancer cells (PC3), with specific compounds achieving low micromolar concentrations for effective inhibition .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may interact with specific cellular targets involved in bacterial growth and tumor cell proliferation. The presence of the pyrrolidine ring is thought to enhance binding affinity to these targets.

Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntibacterialBroad-spectrumStrong against Gram-positive bacteria
AntitumorProstate cancerLow micromolar efficacy
MechanismCellular targetsPotential interaction with growth pathways

Research Insights

A study focusing on related adamantane compounds noted that structural modifications significantly influenced their biological activities. The introduction of various substituents on the benzamide structure was shown to alter antibacterial efficacy and cytotoxicity against cancer cells. This emphasizes the importance of chemical structure in determining biological outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.